Antiproliferative Potency Comparison: Lobetyol vs. Lobetyolin in PC-3 Prostate Cancer Cells
In PC-3 prostate cancer cells, lobetyol exhibits an IC50 value of 12.7 μM, whereas its mono-glucosylated analog lobetyolin demonstrates approximately 2.2-fold greater potency with an IC50 of 5.7 μM [1]. The related compound isolobetyol shows a comparable IC50 of 12.3 μM in the same assay [1]. This potency differential establishes that lobetyol, while active, is the less potent antiproliferative agent among the three polyacetylenes in this cell line.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 12.7 μM |
| Comparator Or Baseline | Lobetyolin: 5.7 μM; Isolobetyol: 12.3 μM |
| Quantified Difference | 2.2-fold lower potency than lobetyolin; comparable to isolobetyol |
| Conditions | PC-3 prostate cancer cell line |
Why This Matters
Researchers must select lobetyol when the aglycone scaffold is required (e.g., for click chemistry conjugation or metabolic studies) and anticipate approximately 2.2-fold lower intrinsic potency compared to lobetyolin in prostate cancer models.
- [1] Bailly C. Anticancer Properties of Lobetyolin, an Essential Component of Radix Codonopsis (Dangshen). Nat Prod Bioprospect. 2021;11(2):143-153. View Source
